1-Butene-3,3-D2
Description
Structure
3D Structure
Properties
IUPAC Name |
3,3-dideuteriobut-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8/c1-3-4-2/h3H,1,4H2,2H3/i4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNZUUAINFGPBY-APZFVMQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
58.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Isotopic Purity Verification of 1 Butene 3,3 D2
Advanced Synthetic Methodologies for Site-Specific Deuteration
The precise placement of deuterium (B1214612) atoms within a molecule is paramount for its utility in research. For 1-Butene-3,3-D2, the goal is to introduce two deuterium atoms specifically at the C3 position of the butene molecule. This requires synthetic routes that offer high regioselectivity and, where applicable, stereoselectivity.
Catalytic Deuteration Approaches
Catalytic methods are frequently employed for efficient and selective deuteration. While direct catalytic deuteration of 1-butene (B85601) at the C3 position might be challenging due to the relatively inert nature of the C-H bonds at this saturated carbon, indirect methods involving precursors are often utilized. Transition metal catalysis, particularly using palladium or ruthenium, has shown promise in facilitating hydrogen-isotope exchange (HIE) reactions with deuterium sources like D2O x-chemrx.comresearchgate.net. These methods can offer site-specific deuteration without requiring pre-functionalized starting materials x-chemrx.com.
Other catalytic systems, such as those involving indium or copper, have been developed for the regioselective hydrodeuteration of alkenes, often utilizing D2O or deuterated alcohols as deuterium sources organic-chemistry.orgmarquette.edunih.gov. These approaches typically involve the activation of the alkene followed by the addition of deuterium, potentially leading to the desired geminal dideuteration if the reaction conditions and substrate are amenable. For instance, copper-catalyzed transfer hydrodeuteration of cyclic and heterocyclic alkenes has demonstrated the ability to precisely incorporate deuterium atoms at specific positions, often with high regioselectivity nih.gov. While direct literature examples for the synthesis of this compound via these specific catalytic routes are not extensively detailed, the principles of catalytic deuteration of alkenes provide a framework for potential synthesis strategies.
Stereoselective Deuterium Incorporation Strategies
The compound this compound features two deuterium atoms at the same carbon (C3), making it a geminal dideuterated species. While the term "stereoselective" typically refers to the control of chirality, in the context of geminal deuteration, it can imply the controlled introduction of the two deuterium atoms. However, given that deuterium is an isotope of hydrogen, the two deuterium atoms at the C3 position are generally considered indistinguishable unless specific isotopic labeling techniques are employed to differentiate them, which is uncommon for simple geminal dideuteration. The focus in such syntheses is primarily on achieving high positional specificity at C3.
Some catalytic methods can offer control over the stereochemistry of deuterium incorporation if a chiral center is formed during the reaction. For example, asymmetric transfer deuteration of alkenes can lead to enantiomerically enriched deuterated products marquette.edu. However, for this compound, where the deuteration occurs at a non-chiral carbon in the final product, the emphasis remains on regioselectivity to ensure deuterium is exclusively at C3.
Isotopic Enrichment and Positional Specificity Assessment
Once a potential synthetic route is established, verifying the extent of isotopic enrichment and the precise location of the deuterium atoms is critical. Isotopic enrichment refers to the percentage of molecules in a sample that contain deuterium atoms, while positional specificity confirms that these deuterium atoms are located at the intended sites (i.e., C3).
Several factors influence isotopic enrichment and positional specificity, including the choice of deuterium source (e.g., D2O, MeOD, AcOD), reaction conditions (temperature, time, catalyst), and the inherent reactivity of different positions within the molecule. For example, in catalytic H/D exchange reactions, the reversibility of addition-elimination processes and proton exchange can lead to deuterium incorporation at various sites, requiring careful optimization to achieve high specificity chinesechemsoc.org. Deuterium oxide (D2O) is a common and cost-effective deuterium source, but its efficiency can vary depending on the catalytic system x-chemrx.comresearchgate.net.
Analytical Strategies for Deuterium Distribution Analysis in this compound
The accurate determination of deuterium distribution and isotopic purity relies on a combination of spectroscopic and mass spectrometric techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Characterization
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules and is particularly useful for identifying the location of isotopic labels. Deuterium (²H) NMR spectroscopy directly detects the deuterium nuclei, providing information about their chemical environment and connectivity. In ¹H NMR spectroscopy, the presence of deuterium atoms can be inferred from the absence or reduction of signals corresponding to the protons at those positions, and sometimes from coupling to ¹H if exchange is not complete.
For this compound, ¹H NMR would be expected to show signals for the vinyl protons (H1, H2) and the methyl protons (H4), with a significant reduction or absence of the signal corresponding to the C3 methylene (B1212753) protons. ²H NMR would ideally show a single signal corresponding to the two deuterium atoms at the C3 position. Quantitative ²H NMR, often using a reference standard, can also determine the exact degree of deuteration at specific sites nih.govoiv.intacs.org. Advanced NMR techniques, such as 2D NMR experiments, can further confirm the connectivity and positional specificity of the deuterium label nih.govtandfonline.com.
Mass Spectrometry for Isotopic Purity and Distribution Determination
Mass spectrometry (MS) is indispensable for determining the isotopic purity and the distribution of deuterium atoms within a molecule by measuring the mass-to-charge ratio (m/z) of ions. For a deuterated compound, the molecular ion peak will be shifted to higher masses compared to its non-deuterated counterpart.
For this compound, mass spectrometry would reveal a molecular ion corresponding to the mass of C4H6D2. The isotopic purity can be assessed by analyzing the relative abundance of the molecular ion peak and peaks corresponding to molecules with different numbers of deuterium atoms (e.g., C4H8, C4H7D, C4H5D3, etc.). Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used to separate and analyze mixtures of deuterated compounds, providing both qualitative and quantitative information about isotopic enrichment and distribution jst.go.jpnih.govacs.orgnih.gov. The precise mass shift observed in MS confirms the incorporation of deuterium, while the pattern of isotopic peaks provides information on the extent of deuteration.
Compound Names Table
| Common Name | Chemical Formula |
| This compound | C₄H₆D₂ |
Mechanistic Investigations Utilizing 1 Butene 3,3 D2
Polymerization Reaction Mechanisms
In the synthesis of polybutene, the precise way in which monomer units are incorporated into the growing polymer chain is of paramount importance, as it dictates the final properties of the material. 1-Butene-3,3-D2 serves as an invaluable mechanistic probe for studying these insertion processes.
In Ziegler-Natta or metallocene-catalyzed polymerization of α-olefins like 1-butene (B85601), the monomer can insert into the metal-alkyl bond of the growing polymer chain in two primary ways:
1,2-Insertion (Primary Insertion): The C1 of butene binds to the metal center, and the C2 binds to the growing polymer chain. This is the most common and desired pathway, leading to a regular polymer structure.
2,1-Insertion (Secondary or Regioirregular Insertion): The C2 of butene binds to the metal, and C1 binds to the polymer chain. This is considered a "regioerror" or a regioirregular insertion.
Computational studies using DFT have shown that while 2,1-insertions are generally unfavorable, they can have a significant impact on the polymerization of 1-butene. nih.govfrontiersin.org The presence of a 2,1-inserted unit at the end of the polymer chain creates a more sterically hindered secondary growing chain, which can destabilize the subsequent insertion of the next monomer. nih.gov This effect is more pronounced for 1-butene than for propylene. frontiersin.org
A significant consequence of a regioirregular insertion is that it can make chain termination reactions more competitive with chain propagation. nih.gov This leads to the formation of polymers with lower molecular weights, which is a known issue in 1-butene polymerization with certain homogeneous catalysts. nih.govnih.gov
The use of this compound allows for the direct experimental quantification of these regioerrors. By analyzing the resulting polymer using 13C NMR spectroscopy, the location of the -CD2- group in the polymer backbone can be precisely determined.
A 1,2-insertion places the CD2 group on the third carbon of the side chain, away from the polymer backbone.
A 2,1-insertion places the CD2 group directly on the polymer backbone.
This clear distinction allows for the calculation of the frequency of regioirregular insertions, providing crucial data to validate theoretical models and guide the design of more regioselective catalysts.
The following table, based on DFT calculations for a C2-symmetric ansa-metallocene catalyst, shows the calculated energy differences that govern regioselectivity. frontiersin.org
| Monomer | Growing Chain | ΔG#regio (kcal/mol) | Implication |
| 1-Butene | Primary | 2.7 | 1,2-insertion is strongly favored over 2,1-insertion. |
| 1-Butene | Secondary | 0.5 | Regioselectivity is almost completely lost after a 2,1-insertion. |
Pathways of Chain Transfer and Termination
In the realm of olefin polymerization, particularly with homogeneous single-site catalysts, understanding the pathways of chain transfer and termination is crucial for controlling polymer molecular weight and structure. nih.govfrontiersin.org The use of specifically labeled monomers like this compound is instrumental in these investigations.
Chain termination events often compete with polymer chain propagation, and their relative rates can dictate the final properties of the polymer. nih.govfrontiersin.org When a 1-butene monomer undergoes an irregular insertion, such as a 2,1-insertion (where the second carbon of the butene attaches to the metal center) instead of the more common 1,2-insertion, the resulting polymer chain has a secondary structure. nih.govfrontiersin.org This secondary growing chain is often more prone to termination than propagation. nih.govfrontiersin.org
Two primary mechanisms for chain termination from these secondary chains are β-Hydrogen Transfer (BHT) and β-Hydrogen Elimination (BHE). nih.gov
β-Hydrogen Transfer (BHT): A β-hydrogen from the growing polymer chain is transferred to a monomer molecule, terminating the original chain and initiating a new one.
β-Hydrogen Elimination (BHE): A β-hydrogen is transferred to the metal center, forming a metal-hydride and a polymer chain with a terminal double bond. nih.gov
Density Functional Theory (DFT) calculations have shown that after a 2,1-insertion of 1-butene, the activation energy for termination is significantly lower than for further propagation, explaining why catalysts that are not highly regioselective tend to produce lower molecular weight polybutene. nih.govfrontiersin.org The presence of deuterium (B1214612) at the C3 position in this compound allows for kinetic isotope effect studies, helping to confirm the involvement of hydrogen atoms from this position in the rate-determining steps of termination processes like BHE.
| Termination Pathway | Description | Consequence |
| β-Hydrogen Transfer (to Monomer) | A β-hydrogen from the polymer chain is transferred to an incoming monomer. | The original polymer chain is terminated, and a new chain is initiated. |
| β-Hydrogen Elimination (to Metal) | A β-hydrogen from the polymer chain is transferred to the catalyst's metal center. | A metal-hydride is formed, and the polymer chain is left with a terminal double bond. nih.gov |
Post-Insertion Isomerization Phenomena in Polymer Chains
Following an irregular 2,1-insertion of a 1-butene unit, the resulting secondary chain can undergo isomerization to a more thermodynamically stable primary chain. nih.gov This post-insertion isomerization is a critical phenomenon that affects the microstructure of the final polymer. The use of this compound is key to tracing the atomic rearrangements during these processes.
The most widely accepted pathway for this isomerization is a stepwise mechanism: nih.gov
A β-hydride is eliminated from the secondary chain to the metal center, forming a metal-hydride intermediate and a polymer chain with a terminal double bond.
The olefin at the chain end can then rotate around the metal center.
Subsequent re-insertion of this olefin into the metal-hydride bond occurs, but in a manner that produces a more stable arrangement.
This sequence can convert a 2,1-inserted unit into a 3,1-unit, which can then further isomerize to an even more stable 4,1-unit. nih.gov DFT calculations support this stepwise mechanism over a concerted one. nih.gov Tracking the final position of the deuterium atoms from an initial this compound unit within the polymer chain provides direct experimental evidence for these rearrangement pathways. Furthermore, an alternative pathway involving epimerization of the secondary chain has been proposed, which can also lead to different chain-end groups after termination. nih.govfrontiersin.org
Radical and Atom Addition Reactions
The presence of deuterium atoms in this compound also facilitates the study of radical reactions, where the tracking of hydrogen and deuterium isotopes can illuminate reaction mechanisms.
Free-radical reactions, often initiated by heat or UV light, proceed through a chain reaction involving initiation, propagation, and termination steps. savemyexams.comkhanacademy.orgucr.edu In the context of this compound, a radical initiator can abstract a hydrogen or deuterium atom, creating a butenyl radical. The stability of allylic radicals often directs the initial abstraction from the C3 position.
Deuterium scrambling, or the migration of deuterium atoms within a molecule or between molecules, is a common occurrence in such reactions. For example, in the thermal decomposition of 1-butene, dissociation into a methyl and an allylic radical can occur. rsc.org If this compound is used, the resulting deuterated allyl radical can undergo internal rearrangements, leading to scrambling of the deuterium atoms before subsequent reactions. Analysis of the isotopic distribution in the final products provides detailed information about the lifetime and rearrangement pathways of the radical intermediates.
| Radical Reaction Stage | Description | Role of this compound |
| Initiation | Formation of initial free radicals, often by breaking a weak bond with UV light or heat. savemyexams.com | An initiator radical can abstract a deuterium atom from the C3 position, forming a deuterated radical. |
| Propagation | A radical reacts with a neutral molecule to form a new radical and a new neutral molecule, continuing the chain. savemyexams.comkhanacademy.org | The deuterated butenyl radical can react with other molecules, and the position of the deuterium provides a label to follow the reaction course. |
| Termination | Two radicals combine to form a stable, non-radical product, ending the chain. savemyexams.comkhanacademy.org | The isotopic composition of termination products reveals information about the radical species present. |
The reactions of 1-butene with individual atoms in their ground electronic state provide fundamental insights into chemical reactivity. These studies are often conducted in controlled environments like flow tube reactors or crossed molecular beam apparatuses. researchgate.net For instance, the reaction of ground-state carbon atoms, C(3P), with 1-butene has been studied to understand molecular growth in carbon-rich environments. researchgate.net
The reaction proceeds through the addition of the carbon atom to the double bond, forming a highly excited intermediate. This intermediate can then dissociate through various channels, such as H-elimination or the breaking of C-C bonds. researchgate.net Using this compound would allow researchers to distinguish between the elimination of a hydrogen atom from the terminal carbons versus a deuterium atom from the C3 position. This differentiation provides critical data for validating theoretical models of the potential energy surface and determining the branching ratios of different product channels with high precision. researchgate.net
Skeletal Rearrangements and Dehydrogenation Studies
While direct studies linking this compound to cyclopropane rearrangements are not prominent in the provided search results, the principles of using isotopic labeling in such studies are well-established. Deuterated olefins are common starting materials for synthesizing labeled cyclopropanes, which are then used to study stereochemical and mechanistic aspects of their thermal or photochemical rearrangements.
For example, a deuterated cyclopropane synthesized from this compound could be used to study the classic vinylcyclopropane-to-cyclopentene rearrangement. The specific placement of deuterium atoms at a non-stereogenic center that becomes stereogenic during the reaction would allow for the elucidation of the stereochemistry of the ring-opening and closure steps. By analyzing the distribution of deuterium in the final cyclopentene product, one can infer the nature of the diradical intermediates and the transition states involved in the rearrangement, distinguishing between different concerted and stepwise mechanistic proposals.
Mechanistic Investigations of this compound Dehydrogenation to Conjugated Dienes
Currently, detailed research findings from mechanistic investigations focusing specifically on the dehydrogenation of this compound to conjugated dienes are not available in the reviewed scientific literature.
Studies on the dehydrogenation of unlabeled butene suggest that the reaction often proceeds via the formation of an allylic intermediate through the abstraction of a hydrogen atom from a carbon atom adjacent to the double bond. The use of isotopically labeled this compound would be instrumental in verifying this mechanism. By tracking the fate of the deuterium atoms in the products and measuring kinetic isotope effects, researchers could gain critical insights into the rate-determining steps and the stereochemistry of the C-H (or C-D) bond cleavage.
Specifically, such a study would aim to answer the following:
Kinetic Isotope Effect: A comparison of the dehydrogenation rates of 1-butene and this compound would reveal the primary kinetic isotope effect. A significant effect would indicate that the cleavage of the C-H bond at the C3 position is involved in the rate-determining step of the reaction.
Product Distribution: Analysis of the resulting butadiene and any other products for deuterium content and position would elucidate the reaction pathway. For instance, the formation of butadiene-d2 would confirm the removal of the deuterium atoms from the C3 position.
Deuterium Scrambling: The extent of deuterium scrambling in the reactant and product molecules could provide information on the reversibility of certain steps and the potential for isomerization reactions occurring in parallel with dehydrogenation.
While general mechanisms for butene dehydrogenation over various catalysts, such as metal oxides, have been proposed, the specific details that can only be obtained through isotopic labeling studies with this compound are not yet documented. Future research in this area would be highly valuable for a more complete understanding of the catalytic dehydrogenation process.
Kinetic Isotope Effect Studies with 1 Butene 3,3 D2
Primary Kinetic Isotope Effects (PKIEs) for Rate-Determining Steps
A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step (RDS) of a reaction. pharmacy180.compharmacy180.com For 1-Butene-3,3-D2, a significant PKIE would be expected in reactions where a C-D bond on the third carbon (the allylic position) is cleaved during the slowest step. The magnitude of the PKIE is expressed as the ratio of the rate constants for the light (kH) and heavy (kD) isotopes (kH/kD).
For C-H/C-D bonds, a PKIE value greater than 1.5 is typically considered primary, with values often ranging from 2 to 8 at room temperature. pharmacy180.com The exact value provides information about the transition state structure; the maximum effect (around 7-8) is often associated with a "linear" or "symmetrical" transition state where the hydrogen/deuterium (B1214612) atom is halfway transferred between the donor and acceptor atoms. pharmacy180.com
Table 1: Expected Primary Kinetic Isotope Effects (PKIEs) in Hypothetical Reactions of this compound
| Reaction Type | Description of Rate-Determining Step | Expected kH/kD | Rationale |
| Allylic Abstraction | A radical or strong base removes a deuterium atom from the C3 position. | > 2 | The C-D bond is directly broken in the RDS, leading to a significant difference in activation energy compared to C-H bond breaking. princeton.edupharmacy180.com |
| Oxidative Addition | A metal catalyst inserts into the C-D bond at the C3 position. | > 2 | Cleavage of the C-D bond is integral to the RDS, resulting in a large isotope effect. |
| E2 Elimination | A reaction where the C3-D bond is broken concurrently with the departure of a leaving group from C2 (after isomerization). | > 2 | Concerted breaking of the C-D bond in the RDS would exhibit a significant PKIE. princeton.edu |
These studies are crucial for confirming whether a specific C-H bond is involved in the critical energy-demanding step of a reaction mechanism.
Secondary Kinetic Isotope Effects (SKIEs) for Transition State Structural Probes
Secondary kinetic isotope effects occur when the isotopically substituted bond is not broken or formed in the rate-determining step, but its chemical environment changes. princeton.edusnnu.edu.cn These effects are typically much smaller than PKIEs, with kH/kD values often ranging from 0.7 to 1.5. pharmacy180.comwikipedia.org SKIEs are valuable probes of the transition state structure.
For this compound, reactions occurring at the C1=C2 double bond, such as epoxidation or addition reactions, would exhibit a β-secondary KIE. The deuterium atoms are located on the carbon atom beta (β) to the reaction center. These β-SKIEs are often interpreted in terms of hyperconjugation, where the C-D sigma bonds donate electron density to an adjacent developing empty p-orbital or π-system in the transition state.
Because a C-D bond is a poorer electron donor than a C-H bond, replacing H with D at the β-position can destabilize a carbocation-like transition state, slowing the reaction and leading to a "normal" SKIE (kH/kD > 1, typically 1.1-1.3). libretexts.orgwikipedia.org Conversely, if the transition state involves a change from sp2 to sp3 hybridization at the reaction center, an "inverse" SKIE (kH/kD < 1) may be observed. snnu.edu.cn
Table 2: Expected Secondary Kinetic Isotope Effects (SKIEs) for Reactions at the Double Bond of this compound
| Reaction Type | Change at Reaction Center (C1/C2) | Expected kH/kD (per D) | Rationale |
| Electrophilic Addition | sp2 → sp3 (via carbocation-like TS) | > 1.0 | The transition state is stabilized by hyperconjugation from the adjacent C-H/C-D bonds. C-D bonds are less effective at this stabilization, slowing the reaction for the deuterated compound. libretexts.org |
| Epoxidation | sp2 → sp3 | ~0.95 | In the epoxidation of d4-ethylene, an inverse SKIE of 0.95 per deuterium was observed, suggesting a transition state with significant sp3 character where steric or vibrational factors dominate over hyperconjugation. nih.gov |
| Hydroboration | sp2 → sp3 | > 1.0 | The concerted mechanism involves a transition state where positive charge develops, which is sensitive to hyperconjugative stabilization. |
Interpretation of Deuterium Effects on Reaction Rates and Selectivity
In the context of 1-butene (B85601) chemistry, such effects are relevant in reactions like isomerization and ozonolysis.
Isomerization vs. Hydrogenation : In catalytic reactions of butene with deuterium on metal surfaces, the availability of deuterium can shift the selectivity between isomerization (e.g., to 2-butene) and hydrogenation (to butane). nih.govnih.govresearchgate.net The different pathways often have distinct rate-limiting steps and activation energies, making the product ratio sensitive to isotopic substitution. nih.gov
Ozonolysis : The reaction of 1-butene with ozone proceeds through a primary ozonide (POZ), which then fragments into a carbonyl compound and a Criegee intermediate (carbonyl oxide). copernicus.orgwhiterose.ac.uk For 1-butene, this can yield either formaldehyde (B43269) + propionaldehyde (B47417) Criegee or propionaldehyde + formaldehyde Criegee. The fragmentation pattern is influenced by the stability of the resulting Criegee intermediate, which is affected by its substituents. copernicus.org Studies on analogous compounds like 3,3-dimethyl-1-butene (B1661986) show a strong preference for fragmentation that avoids placing the bulky t-butyl group on the Criegee intermediate. whiterose.ac.uk For this compound, while the electronic effect of deuterium is minimal, the subtle changes in vibrational modes and bond strengths could slightly alter the stability and subsequent unimolecular decay pathways of the Criegee intermediate, potentially affecting the final product distribution, including the yield of OH radicals. copernicus.org
Table 3: Influence of C3-Substituents on Product Yields in Alkene Ozonolysis (Illustrative Analogy)
| Alkene | Major Carbonyl Product | Yield of Major Carbonyl | Rationale for Selectivity |
| 1-Butene | Propanal | ~0.35 | Slight preference for forming the less substituted Criegee intermediate (CH2OO). whiterose.ac.uk |
| 3-Methyl-1-butene (B165623) | 3-Methylbutanal | ~0.51 | The isopropyl group at C3 influences the fragmentation pathway of the primary ozonide. copernicus.orgwhiterose.ac.uk |
| 3,3-Dimethyl-1-butene | 3,3-Dimethylbutanal | ~0.67 | The bulky t-butyl group strongly directs fragmentation to form the less substituted Criegee intermediate. copernicus.orgwhiterose.ac.uk |
Applying these principles, the ethyl group in 1-butene (and its deuterated counterpart at C3) influences the ozonide fragmentation. While a major KIE is not expected for the fragmentation itself, the subsequent reactions of the Criegee intermediate could be affected if they involve hydrogen/deuterium transfer.
Assessment of Quantum Mechanical Tunneling Contributions
In classical transition state theory, reactant molecules must acquire sufficient energy to pass over an activation barrier. However, quantum mechanics allows for particles to "tunnel" through the barrier, even if they lack the classical energy to overcome it. umn.eduresearchgate.net This phenomenon is most significant for light particles, particularly hydrogen. princeton.edu
The probability of tunneling is highly dependent on mass, meaning it is far more prevalent for protium (B1232500) (H) than for deuterium (D). princeton.edu A key experimental indicator of quantum tunneling in a hydrogen transfer reaction is an unusually large primary KIE (kH/kD >> 10) and a non-linear Arrhenius plot (a graph of ln(k) vs. 1/T). princeton.edu
For this compound, if a reaction involved the abstraction of an allylic hydrogen from C3, and this process was suspected to have a tunneling contribution, comparing its rate to the non-deuterated 1-butene would be a definitive test.
If the reaction proceeds via a classical over-the-barrier mechanism, the kH/kD ratio would be in the typical range of 2-8.
If quantum tunneling provides a significant pathway for the 1-butene reaction, this pathway would be largely inaccessible for this compound due to deuterium's greater mass. This would result in a dramatically suppressed reaction rate for the deuterated compound and an exceptionally large kH/kD ratio, providing strong evidence for tunneling. researchgate.netprinceton.edu
While tunneling is less common than classical mechanisms, its assessment is critical for a complete understanding of reactions involving the transfer of hydrogen atoms, especially at lower temperatures. umn.edunih.gov
Spectroscopic Approaches for Mechanistic Elucidation of 1 Butene 3,3 D2 Transformations
Deuterium (B1214612) Nuclear Magnetic Resonance (²H NMR) for Positional Exchange Tracking
Deuterium Nuclear Magnetic Resonance (²H NMR) spectroscopy is an invaluable tool for tracking the precise location and movement of deuterium atoms within a molecule during a chemical reaction ias.ac.in. Unlike proton NMR, deuterium (spin I=1) possesses a quadrupolar nucleus, which can lead to broader signals. However, its distinct chemical shift and the absence of proton signals allow for clear identification of deuterated sites. For 1-Butene-3,3-D2, the two deuterium atoms are initially situated on the C3 carbon. During a reaction, if deuterium atoms migrate or undergo exchange with other positions (e.g., C1, C2, or C4), ²H NMR can detect these changes by revealing distinct signals for deuterium in each unique chemical environment nih.gov.
Research has demonstrated the utility of ²H NMR in studying alkene isomerization reactions where deuterium migration is a key mechanistic step. Studies involving deuterated alkenes have successfully identified distinct resonances for deuterium atoms at different carbon positions, enabling the quantitative tracking of positional exchange and the elucidation of reaction pathways, such as double-bond migration rsc.org. Similarly, in investigations of rearrangements, ²H NMR has been employed to pinpoint the specific sites of deuterium incorporation in rearranged products, thereby confirming the stereochemical course and mechanistic details of the process acs.org. The capability of ²H NMR to differentiate between various deuterated isotopomers makes it indispensable for understanding reactions involving deuterium scrambling or selective deuterium transfer in the transformations of this compound.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Structural Insights into Labeled Products
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides detailed information about the carbon framework of organic molecules, including the connectivity of atoms and the presence of different functional groups uobasrah.edu.iq. The incorporation of deuterium atoms into a molecule can influence its ¹³C NMR spectrum through spin-spin coupling. Specifically, a carbon atom directly bonded to deuterium (C-D) will exhibit splitting of its signal into a triplet due to coupling with the two deuterium nuclei, assuming they are magnetically equivalent acs.org. The magnitude of the carbon-deuterium coupling constant (e.g., ¹JCD) is characteristic of the bond type and can offer further structural confirmation libretexts.org.
For this compound, the initial ¹³C NMR spectrum would display distinct signals for each of its four carbon atoms. The C3 carbon, bearing the two deuterium atoms, is expected to appear as a triplet due to ¹JCD coupling. If a reaction leads to the formation of new products or intermediates where deuterium has migrated to other positions, new C-D couplings will be observed, and the chemical shifts of the affected carbon atoms will also change, offering valuable structural data libretexts.org. For instance, if deuterium were to transfer to the vinylic carbons (C1 or C2), the corresponding ¹³C signals would exhibit C-D coupling, and their chemical shifts would reflect the altered electronic environment. This technique is crucial for confirming the structure of reaction products and understanding the extent and location of deuterium incorporation, thereby aiding in mechanistic assignments acs.org.
Data Table 1: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Expected Chemical Shift (ppm) | Expected Splitting (due to C-D coupling) |
| C1 (vinylic) | ~130-140 | Singlet (if no C-D coupling) |
| C2 (vinylic) | ~115-125 | Singlet (if no C-D coupling) |
| C3 (aliphatic) | ~30-40 | Triplet (due to coupling with 2D) |
| C4 (methyl) | ~10-20 | Singlet (if no C-D coupling) |
Note: Actual chemical shifts can vary slightly depending on the solvent and experimental conditions. The splitting pattern for C3 assumes the two deuterium atoms are magnetically equivalent.
Mass Spectrometry for Precise Isotopic Product Distributions
Mass Spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of compounds, proving particularly powerful when applied to isotopically labeled molecules such as this compound ckisotopes.com. MS precisely measures the mass-to-charge ratio (m/z) of ions, enabling the identification of specific molecular species and their fragmentation patterns. For this compound, the molecular ion would appear at a specific m/z value corresponding to its isotopic composition (C₄H₆D₂).
In mechanistic studies, MS is employed to quantify the distribution of deuterium atoms within reaction products and intermediates. By analyzing the mass spectrum, researchers can ascertain the extent of deuteration and identify any mass shifts that indicate deuterium migration or loss during the reaction nih.govrsc.orgdatapdf.com. For example, if a reaction involves the loss of a hydrogen molecule, MS can reveal whether a D₂ molecule was lost instead, providing direct evidence for the involvement of deuterium in specific bond-breaking or bond-forming steps csbsju.edu. The use of stable isotope labeling, often in conjunction with high-resolution mass spectrometry (HRMS), allows for the accurate quantification of both endogenous and exogenous sources of labeled compounds, which is critical for understanding complex chemical transformations nih.govnih.gov.
Data Table 2: Expected Mass Spectrometry Data for this compound
| Molecular Formula | Calculated Molecular Weight (Da) | Expected Molecular Ion Peak (m/z) |
| C₄H₆D₂ | ~58.12 | 58 |
Note: The exact mass may vary slightly due to isotopic abundances and mass spectrometry precision. Peaks at M+1, M+2, etc., would indicate the presence of other isotopes or partially deuterated species.
Infrared and Raman Spectroscopy for Vibrational Signatures of Intermediates
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that probe the functional groups and molecular structure of a compound by detecting the absorption or scattering of light at specific frequencies corresponding to molecular vibrations mt.com. The substitution of hydrogen with deuterium leads to characteristic shifts in these vibrational frequencies. For instance, C-D stretching vibrations typically occur at lower frequencies (approximately 2000–2200 cm⁻¹) compared to C-H stretching vibrations (approximately 2850–3100 cm⁻¹) researchgate.net.
In the context of this compound transformations, IR and Raman spectroscopy can be used to identify the presence of specific bonds and functional groups in reaction intermediates or products. Observing the disappearance of C-H stretching bands and the appearance of C-D stretching bands can confirm the incorporation of deuterium into new molecular structures. While these techniques may not always provide definitive positional information as directly as NMR, they are invaluable for identifying functional group changes and can be particularly useful for monitoring reactions in situ, especially in challenging environments where other techniques might be less suitable mt.com. The vibrational signatures of intermediates, such as changes in the C=C stretching frequency or the appearance of new C-D bending modes, can provide crucial clues about the reaction mechanism.
Data Table 3: Characteristic Vibrational Frequencies (cm⁻¹)
| Bond Type / Vibration | Expected Frequency Range (cm⁻¹) |
| C=C Stretch (alkene) | 1640–1680 |
| C-H Stretch (vinylic) | 3000–3100 |
| C-H Stretch (aliphatic) | 2850–2970 |
| C-D Stretch | 2000–2200 |
| C-D Bend | ~900–1000 |
Note: These are general ranges; specific values depend on the molecular environment.
Compound List:
this compound
2-Butene (cis and trans)
1-Butyne
1,2-Butadiene
1,3-Butadiene
2-Butyne
3,3-Dimethyl-1-butene (B1661986)
1-Butene-3-yne
1-Butene-3-yne-4d
Theoretical and Computational Chemistry of 1 Butene 3,3 D2 Reactions
Density Functional Theory (DFT) Calculations for Reaction Pathways and Energetics
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. mdpi.com It is widely applied to elucidate reaction mechanisms by locating reactants, intermediates, transition states, and products along various reaction pathways. mdpi.com For reactions involving 1-Butene-3,3-D2, DFT calculations can provide critical insights into the energetics that govern selectivity and reaction rates.
DFT studies on analogous, non-deuterated butene systems have explored various reactions, including polymerization, dimerization, and cycloadditions. nih.govpku.edu.cntum.de For example, in the context of 1-butene (B85601) polymerization catalyzed by metallocene complexes, DFT calculations have been used to compare the energy barriers for chain propagation versus chain termination reactions like β-hydrogen transfer (BHT). nih.gov These calculations reveal the free energy differences between the transition states for these competing pathways, which helps in understanding factors that control the molecular weight of the resulting polymer. nih.gov The calculated free energy of activation (ΔG#) for propagation is often compared to that of termination (ΔG# T-P), with positive values indicating that propagation is favored. nih.gov
The study of this compound specifically would involve the same computational approach, but the isotopic labeling would influence the vibrational frequencies and zero-point energies (ZPE), potentially leading to kinetic isotope effects that can be predicted by these calculations.
| Reaction Type | Catalyst System | Competing Pathways | Calculated Energy Barrier (kcal/mol) | Reference |
|---|---|---|---|---|
| Polymerization | C₂-symmetric ansa-metallocene | Propagation vs. β-H Transfer (Termination) | ΔG#T-P = 4.6 | nih.gov |
| Ethylene (B1197577) Dimerization | Ni(II)-MFU-4l | 1-Butene Formation (BHE) | -4.7 (relative to NiII(H)) | uoregon.edu |
| Ethylene Dimerization | Ni(II)-MFU-4l | Isomerization to 2-Butene (α-hydride insertion) | +0.6 (relative to NiII(H)) | uoregon.edu |
| Cycloaddition | (Z)-2-(buta-1,3-dien-1-yl)furan + DMAD | Stepwise [8+2] Pathway | ΔG# = 21.7 | pku.edu.cn |
| Cycloaddition | (Z)-2-(buta-1,3-dien-1-yl)furan + DMAD | [4+2] then nih.govresearchgate.net-shift Pathway | ΔG# = 16.6 | pku.edu.cn |
Ab Initio Molecular Dynamics Simulations for Reaction Dynamics
While DFT calculations are excellent for mapping static energy profiles, Ab Initio Molecular Dynamics (AIMD) simulations provide a way to study the time-evolution of a chemical system. arxiv.orgresearchgate.net In AIMD, the forces acting on the nuclei are calculated "on-the-fly" directly from electronic structure theory at each step of the simulation. arxiv.orgresearchgate.net This approach allows for the simulation of chemical reactions without pre-supposing a specific reaction coordinate or mechanism. uctm.edu
AIMD is particularly valuable for studying complex reaction dynamics, such as post-transition state bifurcations, where a single transition state leads to multiple products. mit.edu Simulating the trajectories of a reaction involving this compound would allow researchers to observe the actual atomic motions during bond formation and cleavage. This method is capable of revealing short-lived intermediates and complex dynamic effects that are not apparent from static calculations alone. uctm.edu
For example, an AIMD simulation of the dissociation of a related deuterated molecule, D₂, on a catalyst surface has been used to study reaction probabilities and energy transfer between the molecule and the surface. rsc.org A similar approach for this compound could reveal how energy is dissipated during a catalytic reaction and how surface dynamics influence the reaction outcome. The Born-Oppenheimer Molecular Dynamics (BO-MD) variant is a common implementation where the electronic structure is solved at each time step for a given nuclear configuration. uctm.edu Because of their high computational cost, AIMD simulations are often limited to shorter timescales and smaller system sizes compared to classical molecular dynamics. mit.edu
Potential Energy Surface Mapping and Transition State Characterization
A Potential Energy Surface (PES) is a fundamental concept in chemistry that describes the potential energy of a collection of atoms as a function of their spatial arrangement. libretexts.orgmuni.czwikipedia.org For a chemical reaction, the PES can be visualized as a landscape where valleys correspond to stable chemical species (reactants and products) and mountain passes correspond to transition states. umn.edu The minimum energy path connecting reactants to products through the lowest-energy pass is known as the reaction coordinate. libretexts.org
Mapping the PES for a reaction of this compound involves calculating the system's energy for a wide range of molecular geometries. This map is essential for understanding the reaction mechanism.
Transition State Characterization: The transition state (TS) is a critical point on the PES, representing the configuration of maximum potential energy along the reaction coordinate. muni.czumn.edu It is a saddle point on the surface, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other perpendicular directions. muni.czwikipedia.org
Characterizing the TS is a key goal of computational studies. This is typically done by:
Locating the Saddle Point: Using specialized algorithms to find the geometry corresponding to the TS. uni-muenchen.de
Frequency Calculation: Performing a vibrational analysis at the located saddle point. A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate, leading from reactants to products. ucsb.edu
For reactions of this compound, identifying the precise structure and energy of the transition state allows for the calculation of activation barriers, which are crucial for predicting reaction rates using Transition State Theory (TST). arxiv.org
Microkinetic Modeling for Catalytic Process Understanding
Microkinetic modeling is a powerful computational technique used to understand and predict the performance of catalytic systems. researchgate.net It bridges the gap between fundamental surface chemistry and observable catalytic performance by incorporating a detailed reaction mechanism composed of elementary reaction steps. researchgate.net These steps typically include adsorption of reactants, surface diffusion, chemical transformations between surface intermediates, and desorption of products.
For a catalytic process involving this compound, a microkinetic model would consist of a network of all plausible elementary steps on the catalyst surface. ehu.eus The key inputs for the model are the thermodynamic and kinetic parameters for each of these steps. These parameters, such as activation energies and reaction enthalpies, are often derived from DFT calculations.
The process involves:
Defining the Reaction Network: Proposing all relevant elementary steps, such as the adsorption of this compound, its isomerization or dimerization on the surface, and the desorption of products. ehu.eus
Calculating Energetics: Using DFT to compute the energies of all adsorbed species, transition states, and gas-phase molecules.
Advanced Applications and Future Research Directions Involving 1 Butene 3,3 D2
Role as a Mechanistic Probe in Complex Organometallic Catalytic Cycles
1-Butene-3,3-d2 is instrumental in unraveling the mechanisms of organometallic catalysis, particularly in reactions such as olefin dimerization, oligomerization, and hydrogenation. nih.govtum.de By tracking the position of the deuterium (B1214612) labels in the products and intermediates, researchers can deduce the pathways of bond formation and cleavage.
In catalytic cycles, such as ethylene (B1197577) dimerization to 1-butene (B85601), the use of deuterated analogs helps to distinguish between proposed mechanisms like the Cossee-Arlman mechanism and metallacyclic pathways. nih.govnih.gov For instance, in nickel-catalyzed dimerization, if a nickel-hydride species is involved, the distribution of deuterium in the resulting butene and any byproducts can confirm the occurrence of steps like β-hydride elimination and re-insertion. uoregon.eduresearchgate.net The lack of H/D scrambling in certain chromium-catalyzed ethylene trimerization reactions, as revealed by studies with deuterated ethylene, supports a mechanism involving metallacyclic intermediates rather than a Cossee-type mechanism. nih.gov Similarly, studying the fate of the deuterium atoms in this compound during isomerization and hydrogenation reactions over palladium catalysts can clarify the nature of the intermediates, such as 1-butyl and 2-butyl radicals, and identify the rate-determining steps. rsc.orgresearchgate.net
Table 1: Mechanistic Insights from Deuterium Labeling in Olefin Catalysis
| Catalytic Reaction | Catalyst System | Mechanistic Question | Insight from Deuterium Labeling (Hypothetical for this compound) |
|---|---|---|---|
| Ethylene Dimerization | Nickel-based | Cossee-Arlman vs. Metallacycle | Tracking deuterium can confirm β-hydride elimination steps. |
| Olefin Isomerization | Palladium-based | Nature of intermediate (e.g., butyl radical) | Final position of deuterium distinguishes between 1- and 2-butyl intermediates. rsc.org |
Investigation of Intermolecular and Intramolecular Deuterium Scrambling Processes
Deuterium scrambling, the redistribution of deuterium atoms within a molecule (intramolecular) or between molecules (intermolecular), is a key indicator of the reversibility of reaction steps. This compound is an excellent substrate for studying these processes.
During catalytic reactions, reversible steps like the insertion of an olefin into a metal-deuteride bond and subsequent β-hydride elimination can lead to the migration of deuterium atoms along the carbon chain. For example, in rhodium-catalyzed transfer deuteration of olefins, the observation of deuterium scrambling in the product can be attributed to the reversibility of the deuteride migratory insertion step. marquette.edu The extent and pattern of this scrambling provide quantitative data on the relative rates of competing elementary steps within the catalytic cycle.
Studying the reaction of this compound over various catalysts can reveal the propensity of the system to induce H/D exchange. For instance, ruthenium complexes have been shown to facilitate H/D exchange between olefins and deuterium oxide, leading to extensive deuteration throughout the molecule. researchgate.net The analysis of the resulting isotopologues of butene provides a detailed picture of the exchange dynamics.
Development of Novel Deuterium Labeling Strategies for Olefins and their Derivatives
The synthesis of specifically labeled compounds is crucial for a wide range of applications, from mechanistic studies to metabolic tracing. While this compound is itself a labeled compound, the principles learned from its reactions contribute to the development of new and more efficient methods for deuterium incorporation into other organic molecules.
Catalytic transfer deuteration has emerged as a powerful technique that avoids the use of pressurized deuterium gas. marquette.edu Studies involving various deuterated sources and olefin substrates, including analogs of 1-butene, help in optimizing catalysts and reaction conditions for selective deuterium installation. For example, research on iridium-catalyzed transfer deuteration has demonstrated methods for incorporating deuterium from sources like deuterated ethanol. marquette.edu Similarly, copper-catalyzed transfer hydrodeuteration reactions allow for the precise incorporation of a single deuterium atom at specific positions in cyclic alkenes. nih.gov These methodologies can be adapted to synthesize a wide array of deuterated olefins and their derivatives with high isotopic purity.
Table 2: Modern Catalytic Methods for Olefin Deuteration
| Method | Catalyst Type | Deuterium Source | Key Feature |
|---|---|---|---|
| Transfer Deuteration | Rhodium, Iridium | D2O, C2D5OD | Avoids D2 gas; allows for varied deuterium incorporation. marquette.edu |
| Transfer Hydrodeuteration | Copper | Deuterated Silanes, Isopropanol-d8 | Precise installation of one deuterium atom at specific sites. nih.gov |
Integration of Multidisciplinary Techniques for Enhanced Mechanistic Depth
A comprehensive understanding of the role and reactivity of this compound requires the integration of multiple analytical and computational techniques. This multidisciplinary approach provides a more complete picture of the reaction mechanism.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ²H NMR are primary tools for determining the location and extent of deuterium incorporation in both starting materials and products. Advanced NMR techniques can provide further structural and dynamic information. nih.gov
Mass Spectrometry (MS): MS is used to analyze the distribution of isotopologues, providing data on the degree of deuterium scrambling and exchange. rsc.org
Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy can identify C-D bonds and monitor changes in the molecule during a reaction. ias.ac.in
Computational Chemistry:
Density Functional Theory (DFT): DFT calculations are employed to model reaction pathways, calculate the energies of intermediates and transition states, and predict kinetic isotope effects. researchgate.net This theoretical insight complements experimental findings, helping to rationalize observed scrambling patterns and reaction selectivities.
By combining experimental data from isotopic labeling studies using this compound with high-level computational modeling, researchers can achieve a detailed and robust understanding of complex catalytic processes. researchgate.net
Q & A
Q. What literature search strategies are effective for identifying prior studies on 1-Butene-3,3-D₂?
- Answer : Use databases like SciFinder and PubMed with search terms combining IUPAC names (e.g., "1-Butene-3,3-D₂"), CAS numbers (e.g., 18932-22-4), and keywords like "deuterium labeling" or "isotopic effects." Include synonyms (e.g., "α-Butene-D₂") and filter by disciplines (e.g., organic chemistry, kinetics). Tools like DiscipLink can automate interdisciplinary query generation .
第7.1集-上半部分 【搜聚分】总览(案例2):快速、全面、准确了解未知领域并确定自己的开题(包含检索、记录批量导出、快速分类3500篇左右文献、纠错过程)1:22:23
Advanced Research Questions
Q. How does deuterium substitution at the 3,3 positions influence the thermodynamic stability and reaction kinetics of 1-butene?
- Answer : Deuterium’s higher mass reduces zero-point energy, altering activation barriers in reactions like hydrogenation or polymerization. For example, the enthalpy of formation (ΔfH°gas) for deuterated alkenes may differ by 1–3 kJ/mol compared to protiated analogs, as seen in thermochemical studies of similar compounds. Kinetic isotope effects (KIE) can be quantified via Arrhenius plots or computational methods (e.g., DFT) .
Q. What experimental designs resolve contradictions in reported spectral data for deuterated alkenes like 1-Butene-3,3-D₂?
- Answer : Discrepancies in IR or MS data often arise from solvent effects or impurities. To address this:
- Use high-purity solvents (e.g., CCl₄ or CS₂) for IR measurements, as noted in NIST protocols.
- Cross-validate with ²H NMR to confirm deuterium placement.
- Replicate experiments under controlled conditions (e.g., inert atmosphere) to minimize degradation .
Q. How can isotopic labeling with 1-Butene-3,3-D₂ elucidate reaction mechanisms in organometallic catalysis?
- Answer : Deuterium tracing tracks regioselectivity in catalytic cycles. For instance, in olefin metathesis, deuterium retention in products indicates whether H/D exchange occurs at the metal center. Experimental setups involve quenching reactions at intervals and analyzing products via GC-MS or isotope-ratio monitoring .
Q. What are the challenges in computational modeling of deuterated 1-butene, and how are force fields adapted for isotopic variants?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
